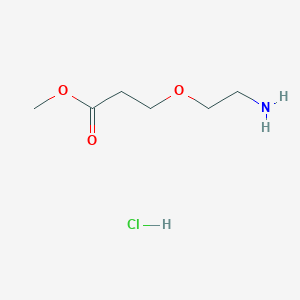

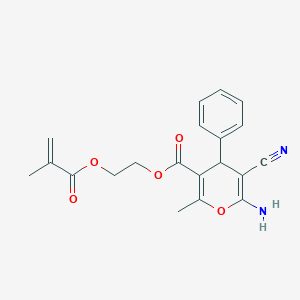

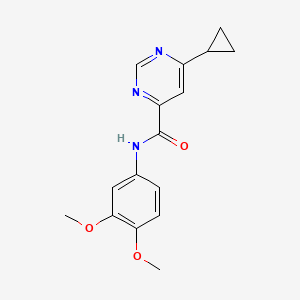

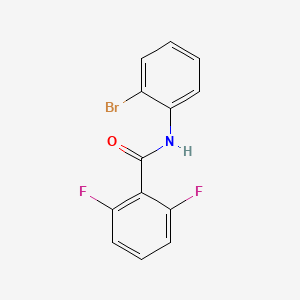

2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

カタログ番号 B2398319

CAS番号:

939893-80-8

分子量: 368.389

InChIキー: MLRFHLXUWNTZQF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate” is a crystalline organic compound . It is also known as ACMP .

Synthesis Analysis

ACMP was synthesized by a one-pot three-component reaction . This method is crucial due to the use of simple and easily available chemicals, less reaction time, economically friendly, and good accessory yield .Molecular Structure Analysis

The title compound is characterized by spectral techniques and single-crystal XRD . 2D and 3D Hirshfeld surface analyses were studied to understand the intermolecular contacts . The study revealed that H…H, O−H…N, and N−H…O are the most significant contributors towards crystal packing with a percentage contribution of 45.1, 13.2, and 16.8%, respectively .Chemical Reactions Analysis

To get more insight into the electronic properties of the molecular structure of the ACMP compound, chemical stability and reactivity have been well explored by the frontier molecular orbital (FMO) approach .Physical And Chemical Properties Analysis

The molecular weight of the compound is 437.3 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 7 . The compound has a Rotatable Bond Count of 8 . The Exact Mass and Monoisotopic Mass of the compound is 436.0592771 g/mol . The Topological Polar Surface Area of the compound is 112 Ų . The Heavy Atom Count of the compound is 29 .科学的研究の応用

Synthesis and Structural Analysis

- A multifunctional 4H-pyran-3-carboxylate, specifically 2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, has been synthesized via a single-step multicomponent reaction. This synthesis process is notable for its excellent yield, operational ease, and eco-friendly approach. The structure of the synthesized molecule has been confirmed through analytical methods like NMR, FT-IR, and X-ray crystallography, with theoretical calculations supporting the experimental data (Kumar et al., 2019).

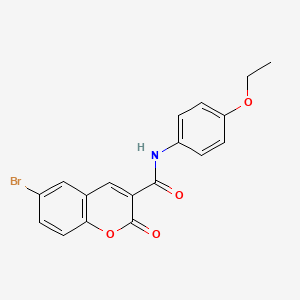

Crystal Structure and Docking Studies

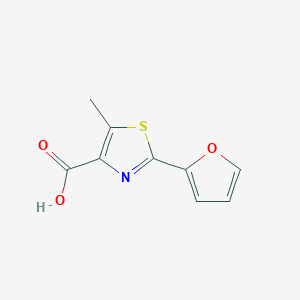

- The crystalline structure of a related compound, 2‐(methacryloyloxy)ethyl‐6‐amino‐5‐cyano‐2‐methyl‐4‐(thiophen‐2‐yl)‐4H‐pyran‐3‐carboxylate (ACMP), was synthesized and characterized. This study included Hirshfeld surface analyses to understand intermolecular contacts and molecular docking to predict the binding affinity with COVID-19 Mpro and spike protease, suggesting potential applications in understanding molecular interactions with viral proteins (Kathavarayan et al., 2022).

DFT Analysis of Supra-molecular Assemblies

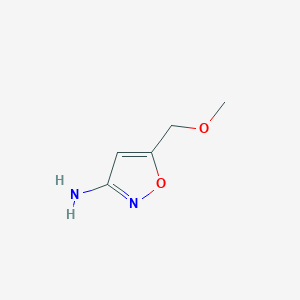

- A theoretical characterization of substituted pyran derivatives, including a molecule similar to the subject compound, was performed using DFT calculations. This study analyzed the supra-molecular assemblies in the solid state, focusing on unconventional π–hole interactions in addition to classical H-bonds and π–stacking interactions, which could be significant for understanding the properties and applications of these compounds (Chowhan et al., 2020).

Experimental and Computational Approaches for Acid Corrosion

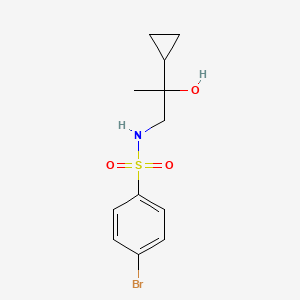

- Pyran derivatives, including a compound similar to the one , were studied for their effectiveness in corrosion mitigation of mild steel in acidic solutions. This research incorporated weight loss, electrochemical measurements, and quantum chemical studies, demonstrating the potential of these compounds as corrosion inhibitors (Saranya et al., 2020).

作用機序

特性

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-12(2)19(23)25-9-10-26-20(24)16-13(3)27-18(22)15(11-21)17(16)14-7-5-4-6-8-14/h4-8,17H,1,9-10,22H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRFHLXUWNTZQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCCOC(=O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2398236.png)

![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)

![N-Methyl-N-[2-oxo-2-(4-pyridin-4-ylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2398258.png)